![molecular formula C22H27NO2Si B14271999 (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one CAS No. 185099-09-6](/img/structure/B14271999.png)
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one is a complex organic compound with a unique structure that includes a quinolizidine core and a silyl ether functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolizidine core and the introduction of the silyl ether group. Common reagents used in these reactions include silylating agents such as methyl(diphenyl)silyl chloride and bases like triethylamine. The reaction conditions often involve anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of reagents, and implementing efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
科学研究应用
Chemistry
In chemistry, (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable for creating high-performance materials and improving reaction efficiencies.
作用机制
The mechanism of action of (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one involves its interaction with specific molecular targets. The silyl ether group can participate in hydrogen bonding and other non-covalent interactions, while the quinolizidine core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (9R,9aR)-9-{[Trimethylsilyl]oxy}octahydro-4H-quinolizin-4-one
- (9R,9aR)-9-{[Phenyl(dimethyl)silyl]oxy}octahydro-4H-quinolizin-4-one
- (9R,9aR)-9-{[Diphenyl(methyl)silyl]oxy}octahydro-4H-quinolizin-4-one
Uniqueness
Compared to similar compounds, (9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one stands out due to its specific silyl ether group, which imparts unique chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new materials or as a catalyst in specific reactions.
属性
CAS 编号 |
185099-09-6 |
|---|---|
分子式 |
C22H27NO2Si |
分子量 |
365.5 g/mol |
IUPAC 名称 |
(9R,9aR)-9-[methyl(diphenyl)silyl]oxy-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one |
InChI |
InChI=1S/C22H27NO2Si/c1-26(18-10-4-2-5-11-18,19-12-6-3-7-13-19)25-21-15-9-17-23-20(21)14-8-16-22(23)24/h2-7,10-13,20-21H,8-9,14-17H2,1H3/t20-,21-/m1/s1 |
InChI 键 |
UBIUGNDGVVDTEQ-NHCUHLMSSA-N |
手性 SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CCCN4[C@@H]3CCCC4=O |
规范 SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCCN4C3CCCC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)

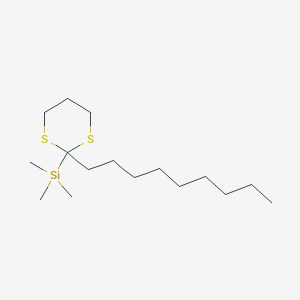
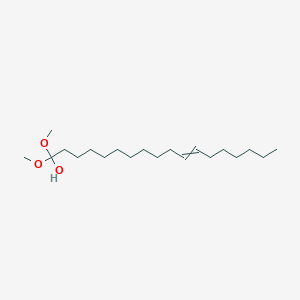
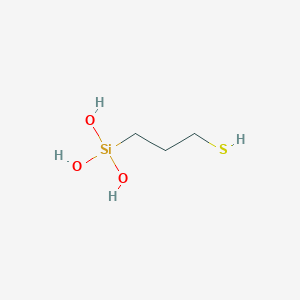
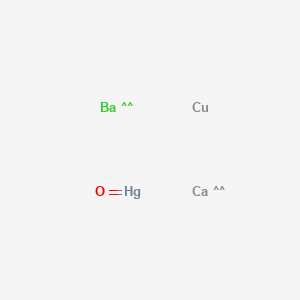
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
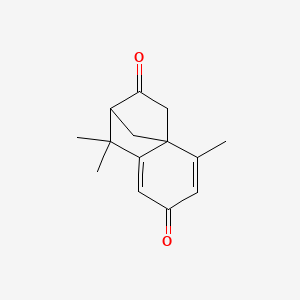
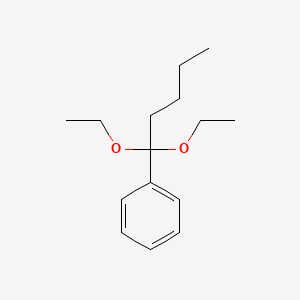
![2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid](/img/structure/B14272036.png)

